Description and Classification
The compound [3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol is a heterocyclic organic compound characterized by its unique structure, which includes a pyrimidine ring and an oxadiazine moiety. Its molecular formula is , and it has a molecular weight of approximately 194.19 g/mol. This compound is classified under oxadiazines, which are known for their diverse biological activities and potential applications in medicinal chemistry and agrochemicals.
Source
This compound can be sourced from various chemical suppliers, such as BenchChem, which provides high-purity samples suitable for research purposes.
Methods of Synthesis
The synthesis of [3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol typically involves the formation of the oxadiazine ring through cyclization reactions. One common method includes the reaction of pyrimidine derivatives with hydrazine or other nitrogen sources in the presence of appropriate catalysts or reagents to facilitate the formation of the oxadiazine structure. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
Technical Details
Key technical details in the synthesis may involve:
Structure and Data
The molecular structure of [3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol comprises:
InChI=1S/C8H10N4O2/c13-5-6-4-11-8(12-14-6)7-9-2-1-3-10-7/h1-3,6,13H,4-5H2,(H,11,12)
C1C(ONC(=N1)C2=NC=CC=N2)CO
.This structure indicates the presence of both nitrogen and oxygen heteroatoms within a cyclic framework, contributing to its potential biological activity.
Reactions and Technical Details
The compound may undergo various chemical reactions typical for oxadiazines:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity.
Process and Data
The mechanism of action for [3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol typically involves:
Physical Properties
The physical properties include:
Chemical Properties
Key chemical properties include:
Data regarding melting point or boiling point were not specified but can be determined experimentally during characterization studies.
Scientific Uses
The compound has potential applications in various scientific fields:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4